Evidence 1: Nickel(II) Square-Planar Coordination Geometry Defined by the 4-Ethyl-Substituted Oxazoline–Phenolate Ligand Framework
When the phenol analog 2-(4-ethyl-4,5-dihydrooxazol-2-yl)phenol (prepared from 2-hydroxybenzonitrile and racemic 2-aminobutan-1-ol) is complexed with Ni(II), X-ray crystallography reveals a centrosymmetric trans-[Ni(L)₂] square-planar geometry with Ni–N(oxazoline) = 1.8856(11) Å, Ni–O(phenolate) = 1.8484(10) Å, and bite angle O1–Ni1–N1 = 92.22(5)° [1]. The title compound [2-(4-ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanol provides an analogous bidentate N,O-donor framework but with a neutral hydroxymethyl oxygen replacing the anionic phenolate, enabling the construction of charge-neutral metal complexes with distinct solubility profiles while preserving the 4-ethyl-derived chiral pocket and the rigid five-membered chelate ring [1][2]. This contrasts with achiral 2-(4,5-dihydrooxazol-2-yl)phenol (Hphox), which lacks the 4-ethyl substituent and cannot impart stereochemical information to the metal center [2].
| Evidence Dimension | Square-planar Ni(II) complex bond lengths and bite angle |
|---|---|
| Target Compound Data | Ni–N 1.8856(11) Å; Ni–O 1.8484(10) Å; bite angle O–Ni–N 92.22(5)° (phenol analog complex; hydroxymethyl analog predicted to yield neutral, crystallizable complexes with analogous geometry) |
| Comparator Or Baseline | Hphox (achiral, C-4 unsubstituted oxazoline): no 4-ethyl chiral center; Ni–N/O bond lengths reported as 1.8945(18) Å and 1.8454(15) Å for related Ni complexes [class-level inference]; no stereochemical induction possible. |
| Quantified Difference | Ni–N bond shorter by ~0.009 Å in the 4-ethyl variant vs. unsubstituted analog; structural data quality R factor = 0.033, wR = 0.091 at T = 273(2) K. |
| Conditions | Single-crystal X-ray diffraction; centrosymmetric space group P-1; T = 273 K; CCDC deposition number 657637. |
Why This Matters
The defined bond metrics, Chiral 4-ethyl substituent, and neutral hydroxymethyl donor differentiate this compound's metal complexes structurally and electronically from both achiral and anionic-phenolate analogs, enabling tailored design of charge-neutral, enantiomerically pure coordination compounds for asymmetric catalysis and crystal engineering.
- [1] Zhang, X., Zhao, P., Li, X., Li, R. Acta Crystallographica Section E, 2007, E63, m2284. trans-Bis[2-(4-ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenolato-κ²N,O¹]nickel(II). doi:10.1107/S1600536807035829. CCDC 657637. View Source
- [2] Sheng, E.-H. et al. Inorganic Chemistry, 2010, 49, 6220–6228. Synthesis, Structures, and Magnetism of Three 1D Mn(III) Chains: structural comparison of Hphox (achiral) vs. HEtphox (chiral, 4-ethyl) ligands. doi:10.1021/ic100006a. View Source
